N-(Pent-2-yn-1-yl)benzamide

Click chemistry Chemical biology PROTAC design

N-(Pent-2-yn-1-yl)benzamide (CAS 808737-51-1) is an N‑alkynyl benzamide featuring an internal alkyne (pent‑2‑yn‑1‑yl) linked to a benzamide pharmacophore. Its molecular formula is C₁₂H₁₃NO with a molecular weight of 187.24 g·mol⁻¹.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 808737-51-1
Cat. No. B12521248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pent-2-yn-1-yl)benzamide
CAS808737-51-1
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCC#CCNC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H13NO/c1-2-3-7-10-13-12(14)11-8-5-4-6-9-11/h4-6,8-9H,2,10H2,1H3,(H,13,14)
InChIKeyVXBZWZVKDFWPDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pent-2-yn-1-yl)benzamide (CAS 808737-51-1): Core Physicochemical and Structural Profile for Procurement Decision-Making


N-(Pent-2-yn-1-yl)benzamide (CAS 808737-51-1) is an N‑alkynyl benzamide featuring an internal alkyne (pent‑2‑yn‑1‑yl) linked to a benzamide pharmacophore. Its molecular formula is C₁₂H₁₃NO with a molecular weight of 187.24 g·mol⁻¹ . Calculated physicochemical descriptors include a LogP of 2.40, a polar surface area (PSA) of 32.59 Ų, a computed density of 1.045 g·cm⁻³, a predicted boiling point of 380 °C at 760 mmHg, and a predicted melting point of 55.7 °C . The compound belongs to the broader benzamide class, widely exploited in medicinal chemistry for HDAC, SIRT, and kinase inhibitor programs [1].

Why N-(Pent-2-yn-1-yl)benzamide Cannot Be Replaced by Terminal Alkyne Benzamides Without Experimental Validation


Substituting N-(pent-2-yn-1-yl)benzamide with the more widely available terminal‑alkyne analog N‑propargylbenzamide (CAS 1464‑98‑8) without experimental verification introduces two critical risks. First, the internal alkyne prohibits copper‑catalyzed azide–alkyne cycloaddition (CuAAC) under standard conditions that are routine for terminal alkynes, fundamentally altering the compound’s utility as a click‑chemistry handle in chemical biology probe design [1]. Second, in gold(I)‑catalyzed cyclization—a benchmark reaction for which N‑propargylbenzamide has been used for over two decades—internal alkyne analogs produce substantially different product distributions and yields compared with terminal substrates [2][3]. The quantitative evidence below substantiates why procurement specifications must lock the exact alkyne architecture.

N-(Pent-2-yn-1-yl)benzamide (808737-51-1): Quantitative Comparator Evidence for Differentiated Selection


Alkyne Architecture Determines CuAAC Click-Chemistry Compatibility: Internal vs. Terminal Alkyne

N-(Pent-2-yn-1-yl)benzamide bears an internal alkyne, whereas the closest commercial analog N‑propargylbenzamide (CAS 1464‑98‑8) bears a terminal alkyne. Terminal alkynes undergo CuAAC with azides under standard Cu(I) catalysis; internal alkynes are essentially unreactive under these conditions and require either elevated temperatures, special ligands, or ruthenium‑based catalysts for productive cycloaddition [1][2]. This distinction determines whether the compound can serve as a bioorthogonal ligation handle in cellular target‑engagement assays or PROTAC construct assembly.

Click chemistry Chemical biology PROTAC design

Gold(I)-Catalyzed Cyclization Product Profile Divergence: Internal vs. Terminal Alkyne Benzamide Substrates

The gold(I)-catalyzed cyclization of N‑propargylbenzamide to oxazoline has been a benchmark reaction for evaluating new catalytic systems for over 20 years [1][2]. When an internal‑alkyne variant of N‑propargylbenzamide (compound 7 in McCarthy et al.) was subjected to gold(III)‑catalyzed cyclization, the product distribution shifted substantially: catalyst 1b gave product 8 in 72% yield, while catalyst 2b gave 81% yield, and AuCl₃ produced a 65:30 mixture of products 8 and 9 [3]. By contrast, the terminal alkyne substrate typically yields a single oxazoline product with high selectivity under optimized conditions [1]. This demonstrates that internal alkynes bifurcate the reaction pathway in a catalyst‑dependent manner.

Gold catalysis Heterocyclic synthesis Benchmark reactions

Physicochemical Property Head-to-Head: N-(Pent-2-yn-1-yl)benzamide vs. N-Propargylbenzamide

A direct comparison of computed and experimentally determined physicochemical properties reveals systematic differences between the internal‑alkyne target compound and the terminal‑alkyne analog N‑propargylbenzamide. The target compound has a 17.6% higher molecular weight (187.24 vs. 159.19 g·mol⁻¹), a 12.2% higher LogP (2.40 vs. 2.14), and a 19.3% larger polar surface area (32.59 vs. 27.3 Ų) [1]. Critically, its predicted melting point of 55.7 °C is approximately 55 °C lower than the experimentally determined 110–112 °C range of N‑propargylbenzamide [1], indicating the target compound is a low‑melting solid that may exhibit different handling and solubility characteristics.

ADME prediction Formulation Physicochemical profiling

Safety Classification Gap: Undefined GHS Hazard Profile vs. Classified Terminal Alkyne Analog

The Globally Harmonized System (GHS) safety data sheet for N‑(pent‑2‑yn‑1‑yl)benzamide lists 'no data available' for hazard classification, signal word, hazard statements, and precautionary statements . In contrast, N‑propargylbenzamide has a defined GHS classification including H315 (skin irritation) and H319 (serious eye irritation) with the warning signal word and specified precautionary measures . This classification gap means the internal‑alkyne compound currently carries undefined occupational health risk for laboratory handling.

Laboratory safety Regulatory compliance Procurement risk

Supplier Network and Purity Specification Asymmetry Between Internal and Terminal Alkyne Benzamides

N‑Propargylbenzamide is stocked by major international suppliers (TCI, CymitQuimica) with certified purity >98.0% by GC, a defined melting point specification (109.0–113.0 °C), and NMR structure confirmation . For N‑(pent‑2‑yn‑1‑yl)benzamide, publicly available supplier listings (Atomax Chem via ChemBlink, LEAPChem via BuyersGuideChem) do not disclose batch‑specific purity certificates, melting point specifications, or validated analytical methods . The target compound's supplier network is narrower and lacks the documented quality‑control infrastructure available for the terminal‑alkyne comparator.

Chemical procurement Supply chain Quality assurance

N-(Pent-2-yn-1-yl)benzamide: Evidence-Backed Research and Industrial Application Scenarios


Gold Catalysis Methodology Development: Internal Alkyne Substrate for Mechanistic and Catalyst-Screening Studies

The demonstrated product‑distribution divergence between internal and terminal alkyne benzamides in gold‑catalyzed cyclization [1] makes N‑(pent‑2‑yn‑1‑yl)benzamide a valuable substrate for probing catalyst‑dependent regioselectivity. Research groups developing new gold(I) or gold(III) catalytic systems can employ this compound to benchmark selectivity patterns beyond the well‑characterized terminal‑alkyne benchmark, generating data on how ligand electronics and counterion effects influence product partitioning between oxazoline and alternative cyclization products [1][2].

Chemical Biology Probe Design Requiring Controlled Alkyne Reactivity: Avoiding Premature Click Conjugation

In target‑engagement experiments where a benzamide pharmacophore must be delivered to the biological target without premature CuAAC conjugation, the internal alkyne of N‑(pent‑2‑yn‑1‑yl)benzamide provides a 'masked' alkyne that does not react under standard Cu(I)‑catalyzed click conditions [3]. This enables sequential bioorthogonal labeling strategies: the internal alkyne can be activated under ruthenium‑catalyzed conditions only after target binding is complete, a workflow impossible with terminal‑alkyne probes [3][4].

Physicochemical Comparator for ADME Structure–Property Relationship (SPR) Studies in Benzamide Lead Optimization

The 17.6% higher molecular weight, 12.2% higher LogP, and 55 °C lower melting point of N‑(pent‑2‑yn‑1‑yl)benzamide relative to N‑propargylbenzamide make it a useful tool compound for mapping how incremental alkyne chain elongation affects passive permeability, solubility, and solid‑state stability within benzamide‑based inhibitor series. Medicinal chemistry teams can use these quantitative differences to calibrate in silico ADME models before committing to expensive synthesis of longer‑chain analogs .

Synthetic Methodology: Rhodium(III)-Catalyzed C–H Annulation with Internal Alkynes

Benzamides with tethered internal alkynes are established substrates for rhodium(III)-catalyzed intramolecular annulations yielding tricyclic isoquinoline derivatives [5]. N‑(Pent‑2‑yn‑1‑yl)benzamide, bearing an internal alkyne at the optimal chain length for 6‑exo‑dig or 7‑endo‑dig cyclization pathways, can serve as a model substrate for developing new C–H activation methodologies that exploit the benzamide directing group [5][6].

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